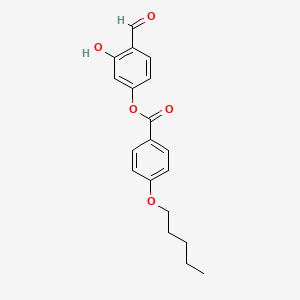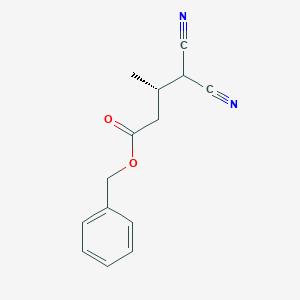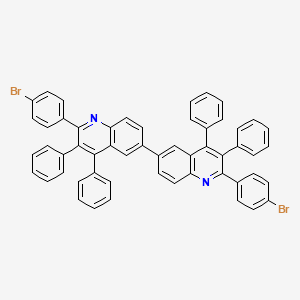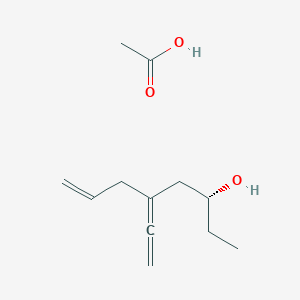![molecular formula C26H23N3O3 B14218155 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate CAS No. 824409-53-2](/img/structure/B14218155.png)
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate is a chemical compound known for its unique structure, which combines an acridine moiety with a piperazine ring and a phenyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate typically involves the following steps:
Formation of Acridin-9-ylcarbonyl Chloride: Acridine is reacted with thionyl chloride to form acridin-9-ylcarbonyl chloride.
Reaction with Piperazine: The acridin-9-ylcarbonyl chloride is then reacted with piperazine to form 4-(acridin-9-ylcarbonyl)piperazine.
Acetylation: Finally, 4-(acridin-9-ylcarbonyl)piperazine is acetylated using phenyl acetate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring may enhance the compound’s binding affinity to specific proteins, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate
- 3-{4-[(Acridin-9-yl)carbonyl]piperazin-1-yl}phenyl benzoate
Uniqueness
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the acridine moiety provides strong DNA-binding capabilities, while the piperazine ring offers flexibility in molecular interactions.
Propriétés
Numéro CAS |
824409-53-2 |
|---|---|
Formule moléculaire |
C26H23N3O3 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C26H23N3O3/c1-18(30)32-20-8-6-7-19(17-20)28-13-15-29(16-14-28)26(31)25-21-9-2-4-11-23(21)27-24-12-5-3-10-22(24)25/h2-12,17H,13-16H2,1H3 |
Clé InChI |
PGXKRPPYQNXWRO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)



![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)


